Theophylline, 8-chloro-7-(3-hydroxybutyl)-
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Overview
Description
8-Chloro-7-(3-hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound belonging to the purine family. This compound is characterized by its unique structure, which includes a chloro group, a hydroxybutyl side chain, and two methyl groups attached to the purine ring. The compound’s distinct chemical properties make it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 8-Chloro-7-(3-hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Chlorination: Introduction of the chloro group at the 8th position of the purine ring.
Hydroxybutylation: Attachment of the 3-hydroxybutyl side chain to the 7th position.
Methylation: Introduction of methyl groups at the 1st and 3rd positions.
The reaction conditions often involve the use of specific reagents and catalysts to facilitate each step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
8-Chloro-7-(3-hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Chloro-7-(3-hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-7-(3-hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
8-Chloro-7-(3-hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
The uniqueness of 8-Chloro-7-(3-hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
21622-65-1 |
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Molecular Formula |
C11H15ClN4O3 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
8-chloro-7-(3-hydroxybutyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H15ClN4O3/c1-6(17)4-5-16-7-8(13-10(16)12)14(2)11(19)15(3)9(7)18/h6,17H,4-5H2,1-3H3 |
InChI Key |
BTURTIRALKUSAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C)O |
Origin of Product |
United States |
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